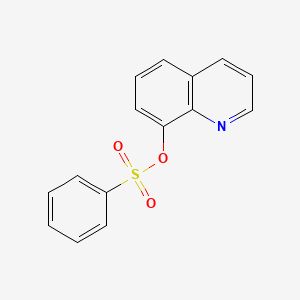![molecular formula C13H18ClNO2 B3000658 6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride CAS No. 1707575-98-1](/img/structure/B3000658.png)
6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride is a synthetic organic compound with the molecular formula C13H17NO2·HCl It is characterized by a spirocyclic structure, which includes a benzofuran moiety fused to a piperidine ring
作用機序
Target of Action
The primary target of 6-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride, also known as 5-methoxyspiro[1H-2-benzofuran-3,4’-piperidine];hydrochloride, is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .
Mode of Action
This compound acts as a potent σ1 receptor ligand with extraordinarily high σ1/σ2 selectivity . The compound’s interaction with its targets leads to changes in cellular signaling pathways, particularly those involving calcium signaling .
Biochemical Pathways
The σ1 receptor is involved in a variety of biochemical pathways. As a chaperone protein, it modulates the function of various ion channels, G-protein coupled receptors (GPCRs), and kinases . The activation of the σ1 receptor by this compound can therefore influence multiple downstream effects, including analgesic activity .
Pharmacokinetics
The compound is rapidly metabolized by rat liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . Pooled human liver microsomes formed the same metabolites . Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified .
Result of Action
The compound displays analgesic activity against neuropathic pain in the capsaicin pain model . This indicates that it acts as a σ1 receptor antagonist . The compound’s action at the σ1 receptor can lead to a variety of molecular and cellular effects, depending on the specific cellular context.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the metabolic stability of the compound could potentially be improved by stabilizing the N-benzyl substructure . Additionally, the compound’s interaction with various cytochrome P450 isoenzymes suggests that its action could be influenced by factors that affect the activity of these enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Spirocyclization: The benzofuran intermediate is then reacted with a piperidine derivative to form the spirocyclic structure. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate the cyclization.
Methoxylation: Introduction of the methoxy group can be performed using methyl iodide (MeI) in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of 6-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzofuran ring or the piperidine moiety, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the benzofuran ring can produce dihydrobenzofuran derivatives.
科学的研究の応用
6-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its interaction with cellular receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study the structure-activity relationships of spirocyclic molecules.
Industrial Applications: Its unique structure makes it a candidate for use in the synthesis of complex organic molecules and materials science.
類似化合物との比較
Similar Compounds
Spiro[2-benzofuran-1,4’-piperidine]: Lacks the methoxy group, which can affect its binding affinity and pharmacological profile.
6-Hydroxy-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride: The hydroxyl group can lead to different reactivity and solubility properties.
6-Methoxy-3H-spiro[2-benzofuran-1,4’-pyrrolidine]hydrochloride: Substitution of the piperidine ring with a pyrrolidine ring alters the compound’s steric and electronic properties.
Uniqueness
6-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride is unique due to its specific combination of a methoxy group and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
5-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-11-3-2-10-9-16-13(12(10)8-11)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWELLMQRYPKNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(COC23CCNCC3)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
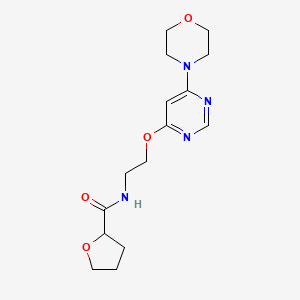
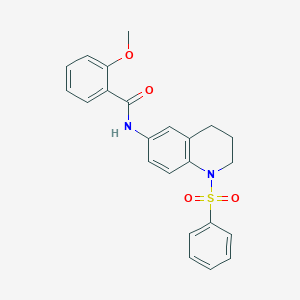
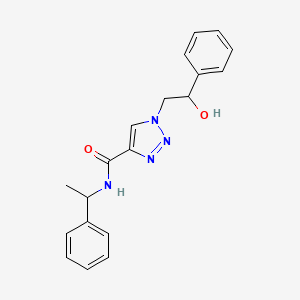
![2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3000579.png)
![1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000580.png)
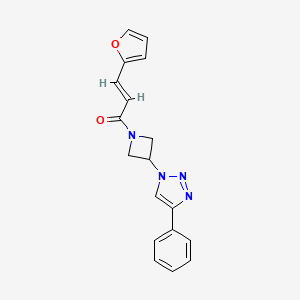
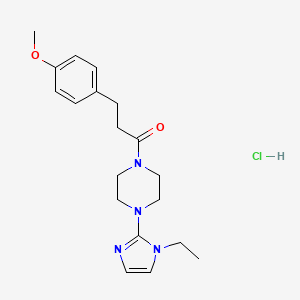
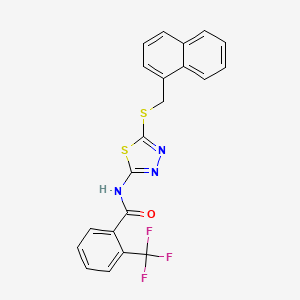
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3000591.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3000592.png)
![1-(3-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B3000594.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3000596.png)
